molecular formula C14H11ClN2O3 B5584023 N-(3-chloro-2-methylphenyl)-2-nitrobenzamide CAS No. 73544-85-1

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide

Cat. No.: B5584023
CAS No.: 73544-85-1
M. Wt: 290.70 g/mol
InChI Key: AWRJVWQKTWXMQR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and a chloro-methylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide typically involves the nitration of 3-chloro-2-methylbenzoic acid followed by the formation of the amide bond. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Reduction: Formation of N-(3-amino-2-methylphenyl)-2-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is characterized by its complex structure, which includes a nitro group and an amide functional group. These features contribute to its chemical reactivity and biological activity, making it a subject of extensive research.

Enzyme Inhibition

One of the notable biochemical properties of this compound is its ability to inhibit the enzyme urease. Urease is crucial for the breakdown of urea in biological systems, and its inhibition can lead to significant physiological effects. Preliminary studies indicate that this compound may influence cellular functions by disrupting urease activity, potentially leading to applications in treating conditions associated with urea metabolism .

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including those associated with breast, lung, and prostate cancers. The compound's mechanism of action may involve interference with cellular processes critical for cancer cell proliferation .

Table 1: Anti-Cancer Activity Against Various Cell Lines

Cancer TypeCell LineIC50 (μM)
MelanomaSK-MEL-50.14
Non-Small Cell LungA5490.219
BreastMDA-MB-4680.5
RenalCAKI-11.5

This data suggests that this compound has a dose-dependent cytotoxic effect on these cancer types, warranting further investigation into its therapeutic potential .

Pharmaceutical Development

The compound is being explored as a lead in the development of new anti-cancer drugs. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. Studies have shown that derivatives of this compound can exhibit improved biological activities, making them suitable candidates for further drug development .

Industrial Applications

In addition to its pharmaceutical applications, this compound has potential uses in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in synthesizing more complex organic molecules, which are essential in various industrial processes .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Anti-Cancer Studies : A study demonstrated that the compound exhibited anti-proliferative effects against a panel of human cancer cell lines (NCI60), indicating its potential as a therapeutic agent .
  • Mechanism Exploration : Research into the molecular mechanisms revealed that this compound might induce apoptosis through oxidative stress pathways or by inhibiting specific enzymes involved in cancer metabolism .
  • Synthesis and Derivatives : Investigations into synthetic routes have shown that modifications to the nitro group or amide linkage can yield compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-nitrobenzamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro-methylphenyl group may enhance the compound’s ability to interact with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chloro-methylphenyl group, which confer specific chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is an organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H11ClN2O3, with a molecular weight of approximately 290.7 g/mol. It features a nitro group (-NO2) and an amide functional group (-C(=O)N-) attached to a benzene ring, which contribute to its reactivity and biological activity .

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Demonstrated efficacy against various cancer cell lines, including breast, lung, and prostate cancers.
  • Antimicrobial Properties : Investigated for its antibacterial and antifungal effects.
  • Enzyme Inhibition : Potent inhibitor of urease, affecting cellular processes critical for cancer cell proliferation .
  • Inhibition of Urease : The compound binds to urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts nitrogen metabolism in certain pathogens and cancer cells, leading to reduced growth .
  • Induction of Apoptosis : It is suggested that this compound may induce apoptosis through oxidative stress pathways, although further research is needed to elucidate these mechanisms fully .
  • Antimicrobial Mechanisms : Nitro compounds like this one often exert their effects by producing toxic intermediates upon reduction, which can bind covalently to DNA, resulting in cellular damage and death .

Anticancer Studies

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Cell cycle arrest
A549 (Lung)15.0Induction of apoptosis
PC-3 (Prostate)12.0Inhibition of urease

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Antimicrobial Studies

In antimicrobial research, this compound has been evaluated for its effectiveness against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's ability to inhibit these pathogens suggests its potential utility in treating infections caused by resistant strains .

Case Studies

  • Preclinical Evaluation in Cancer Models : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
  • Antimicrobial Efficacy Assessment : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing a dose-dependent response in bacterial growth inhibition, further supporting its potential as an antimicrobial agent .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-11(15)6-4-7-12(9)16-14(18)10-5-2-3-8-13(10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRJVWQKTWXMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034675
Record name N-(3-Chloro-2-methylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73544-85-1
Record name N-(3-Chloro-2-methylphenyl)-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73544-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-methylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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